![molecular formula C14H19BrN2O2 B2417191 Tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate CAS No. 2343964-63-4](/img/structure/B2417191.png)
Tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate
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Overview
Description
Scientific Research Applications
Chemical Transformations
The tert-butyl group in this compound is known for its unique reactivity pattern, which is often used in various chemical transformations . The crowded nature of the tert-butyl group can lead to unique reactivity patterns, making it a valuable component in many chemical reactions .
Biosynthetic Pathways
The tert-butyl group is also relevant in nature, playing a significant role in biosynthetic pathways . It can be involved in the synthesis of complex biological molecules, contributing to the diversity and complexity of natural products .
Biodegradation Pathways
In addition to its role in biosynthesis, the tert-butyl group is also implicated in biodegradation pathways . This means that it can be involved in the breakdown of complex substances into simpler ones, which is a crucial process in many biological systems .
Biocatalytic Processes
The tert-butyl group can potentially be applied in biocatalytic processes . Biocatalysis involves the use of natural catalysts, like protein enzymes, to conduct chemical reactions. This can provide more efficient and environmentally friendly alternatives to traditional chemical processes .
Synthetic Organic Chemistry
Tertiary butyl esters, such as the one in this compound, find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds using flow microreactor systems, leading to more efficient and versatile processes .
Bioasymmetric Catalysis
The compound can be used in bioasymmetric catalysis, which has obvious advantages including high stereoselectivity, high catalytic activity, relatively mild reaction conditions, and low environmental pressure . This is of great significance in academic research and industrial application .
Organoboron Derivatives
The compound could potentially be used to create organoboron derivatives . These derivatives are commonly used reagents for C–C bond formation, either via classical palladium-mediated transformations or through other more recent coupling methods .
Carboxylic Acids
The carboxylate group in the compound could potentially be used in the synthesis of carboxylic acids . Carboxylic acids are extensively used in the lab as precursors to many other compound classes .
Mechanism of Action
The mechanism of action of a compound typically refers to how it interacts with biological systems. As “Tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate” does not appear to be a known pharmaceutical or biologically active compound, its mechanism of action is likely not established .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-9-8-17(13(18)19-14(2,3)4)12-7-10(15)5-6-11(12)16-9/h5-7,9,16H,8H2,1-4H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLLDNMQEMWYHX-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(N1)C=CC(=C2)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C2=C(N1)C=CC(=C2)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate |
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